molecular formula Na2O3Ti B079730 Sodium titanium oxide (Na2TiO3) CAS No. 12034-34-3

Sodium titanium oxide (Na2TiO3)

Cat. No.: B079730
CAS No.: 12034-34-3
M. Wt: 141.84 g/mol
InChI Key: LJUBBLNHYXJKSN-UHFFFAOYSA-N
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Description

Sodium titanium oxide (Na₂TiO₃) belongs to the broader family of sodium titanates, which are characterized by their layered or tunnel-type structures. These materials are critical in energy storage, particularly as anode materials for sodium-ion batteries (SIBs). While Na₂TiO₃ itself is less commonly studied compared to its polymorphs like Na₂Ti₃O₇ or Na₂Ti₆O₁₃, its structural and electrochemical properties align with the sodium titanate family. These compounds feature TiO₆ octahedra forming frameworks with interstitial sodium ions, enabling ion transport critical for battery applications .

Properties

CAS No.

12034-34-3

Molecular Formula

Na2O3Ti

Molecular Weight

141.84 g/mol

IUPAC Name

disodium;oxygen(2-);titanium(4+)

InChI

InChI=1S/2Na.3O.Ti/q2*+1;3*-2;+4

InChI Key

LJUBBLNHYXJKSN-UHFFFAOYSA-N

SMILES

[O-2].[O-2].[O-2].[Na+].[Na+].[Ti+4]

Canonical SMILES

[O-2].[O-2].[O-2].[Na+].[Na+].[Ti+4]

Other CAS No.

12034-36-5
12384-38-2
12034-34-3

Pictograms

Corrosive; Irritant

Synonyms

Na2TiO3
sodium titanate

Origin of Product

United States

Scientific Research Applications

Environmental Applications

Carbon Dioxide Sorption

One of the most promising applications of sodium titanium oxide is its use as a high-temperature sorbent for carbon dioxide . Research indicates that sodium titanium oxide can effectively capture CO2 at elevated temperatures, making it a candidate for carbon capture technologies. The compound undergoes phase transitions when exposed to CO2, which enhances its sorption capacity. Studies have shown that sodium titanium oxide can capture up to 8.0 wt% of CO2 at temperatures between 620 °C and 800 °C .

Table 1: CO2 Sorption Properties of Sodium Titanium Oxide

Temperature (°C)CO2 Capture Capacity (wt%)
Room TemperatureUp to 3.5
4001.5 loss
620-8008.0

Materials Science

Synthesis of Nanostructured Materials

Sodium titanium oxide serves as a precursor in the synthesis of titanium dioxide nanoparticles , which are utilized in various applications such as photocatalysis and pigment production . The unique properties of sodium titanium oxide allow for the creation of nanostructured materials that exhibit enhanced reactivity and stability.

Phase Transition Dynamics

The compound exhibits interesting phase transition dynamics that can be leveraged in materials science. For instance, sodium titanium oxide can transition from alpha to beta phases under thermal conditions, which affects its physical properties and potential applications in catalysis and energy storage .

Table 2: Phase Transition Characteristics

PhaseTemperature Range (°C)Characteristics
AlphaBelow 650Metastable form
BetaAbove 800Stable form with enhanced properties

Biomedical Applications

Biocompatibility and Ion Release

Recent studies have explored the biocompatibility of sodium titanium oxide, particularly in the development of coatings for biomedical implants. Co-doped sodium titanium oxide coatings have shown promising results in promoting osseointegration and angiogenesis due to the controlled release of ions like calcium and magnesium . This property is critical for enhancing the performance and longevity of implants.

Table 3: Ion Release Characteristics from Coated Sodium Titanium Oxide

Ion TypeRelease MechanismBiological Effect
CalciumIon exchangePromotes bone growth
MagnesiumControlled releaseEnhances cellular activity
StrontiumGradual releaseImproves bone density

Comparison with Similar Compounds

Structural and Compositional Differences

Compound Formula Structure Type Key Features
Sodium Titanate Na₂Ti₃O₇ Layered/Tunnel Framework 3D framework with tunnels for Na⁺ mobility; high thermal stability .
Anatase TiO₂ TiO₂ Tetragonal Photocatalytic activity due to wide bandgap (~3.2 eV); used in pigments .
Magnesium Titanate MgTiO₃ Ilmenite High dielectric properties; used in ceramics and electronics .
NaAlTi₃O₈ NaAlTi₃O₈ Novel Tunnel Structure Al-substituted titanate with enhanced cycling stability in SIBs .

Electrochemical Performance in Sodium-Ion Batteries

Compound Capacity (mAh/g) Conductivity Cycling Stability Key Limitations
Na₂Ti₃O₇ ~200 Low Moderate Poor intrinsic conductivity .
Na₂Ti₆O₁₃ ~150 Moderate High Limited capacity due to dense structure .
TiO₂ (Anatase) ~330 Low Poor Volume expansion during sodiation .
NaAlTi₃O₈ ~180 High Excellent Requires complex synthesis .

Key Findings :

  • Na₂Ti₃O₇ exhibits higher capacity but suffers from low conductivity, often mitigated by graphene coupling or carbon coating .
  • NaAlTi₃O₈ demonstrates superior cycling stability due to its Al-stabilized structure, though its synthesis is more complex .
  • TiO₂ offers higher theoretical capacity but faces mechanical degradation, limiting practical use .

Preparation Methods

Conventional High-Temperature Synthesis

Early approaches to Na₂TiO₃ synthesis relied on temperatures exceeding 900°C. For instance, Nalbandyan et al. synthesized Na₂TiO₃ by heating a mixture of Na₂CO₃ and TiO₂ at 900°C, yielding a rhombohedral phase (space group R-3) with lattice parameters a = 13.927 Å and c = 7.676 Å. Similarly, Hill et al. reported two distinct monoclinic phases of Na₂TiO₃ derived from annealing α-Na₂O-TiO₂ or γ-Na₂O-TiO₂ at 800°C. These high-temperature methods often require prolonged heating (3–12 hours) and careful cooling to prevent phase segregation.

The general reaction mechanism is represented as:

2NaOH+TiO2Na2TiO3+H2O(1)2\text{NaOH} + \text{TiO}2 \rightarrow \text{Na}2\text{TiO}3 + \text{H}2\text{O} \quad \text{(1)}

However, achieving phase purity at elevated temperatures remains challenging due to competing reactions and sodium volatilization.

Low-Temperature Solid-State Synthesis

Recent advancements have enabled Na₂TiO₃ synthesis at reduced temperatures. Mao et al. demonstrated that a 3:1 molar ratio of NaOH to TiO₂, heated at 500°C for 12 hours, yields single-crystalline Na₂TiO₃ with a monoclinic structure (space group C2/c). Key crystallographic parameters include a = 9.885 Å, b = 6.413 Å, c = 5.505 Å, and β = 115.50° (Table 1). This method minimizes energy consumption and mitigates sodium loss, enhancing reproducibility.

Table 1: Crystallographic Parameters of Na₂TiO₃ Synthesized at 500°C

ParameterValue
Space groupC2/c
a (Å)9.885(1)
b (Å)6.4133(8)
c (Å)5.5048(7)
β (°)115.50(3)
Volume (ų)314.99(7)
Density (g/cm³)2.992

The Ti-O bond distances in this structure range from 1.7475 Å to 2.0164 Å, with titanium atoms forming trigonal bipyramidal coordination geometries.

Hydrothermal and Solvothermal Approaches

While less commonly reported for Na₂TiO₃, hydrothermal and solvothermal methods are theoretically viable for synthesizing titanium-based oxides. These techniques involve aqueous or non-aqueous reactions under controlled temperature and pressure, often yielding nanostructured materials.

Hydrothermal Synthesis

In hydrothermal synthesis, NaOH and TiO₂ precursors are reacted in water at elevated pressures (e.g., in autoclaves). Although direct evidence for Na₂TiO₃ formation via this method is scarce, analogous systems suggest that parameters such as pH (10–12), temperature (150–200°C), and reaction time (6–24 hours) could be optimized to produce phase-pure Na₂TiO₃.

Solvothermal Synthesis

Solvothermal methods replace water with organic solvents (e.g., ethanol, ethylene glycol), enabling higher reaction temperatures and better morphological control. For TiO₂ nanoparticles, this approach produces anatase or rutile phases with tunable particle sizes. Adapting this method for Na₂TiO₃ would require precise control over sodium incorporation to avoid byproducts like Na₂Ti₃O₇ or Na₂Ti₆O₁₃.

Electrochemical Synthesis

Electrochemical anodization of titanium metal in sodium-containing electrolytes presents a novel route for Na₂TiO₃ synthesis. By polarizing titanium as the anode in a NaOH electrolyte, a sodium-titanium oxide layer forms via:

Ti+2OHTiO+H2O+2e(2)\text{Ti} + 2\text{OH}^- \rightarrow \text{TiO} + \text{H}_2\text{O} + 2e^- \quad \text{(2)}

Subsequent thermal treatment (500–600°C) could crystallize the amorphous oxide into Na₂TiO₃. This method’s advantages include ambient-temperature processing and direct substrate integration for thin-film applications.

Phase Transitions and Thermal Stability

Na₂TiO₃ exhibits complex phase behavior under thermal stress. In situ synchrotron X-ray diffraction studies reveal that above 700°C, Na₂TiO₃ undergoes reversible phase transitions, forming intermediate structures like Na₂Ti₃O₇. These transitions are critical for applications requiring high-temperature stability, such as CO₂ sorption. Thermogravimetric analysis shows that Na₂TiO₃ retains structural integrity up to 800°C in CO₂ atmospheres, with sorption capacities influenced by synthesis-induced defects.

Comparative Analysis of Synthesis Methods

Table 2: Comparison of Na₂TiO₃ Preparation Methods

MethodTemperature (°C)Time (h)Phase PurityCrystallinity
High-Temperature SSR800–9003–12ModerateHigh
Low-Temperature SSR50012HighModerate
Hydrothermal150–2006–24TheoreticalLow
Electrochemical25 (post-anneal)1–2LowVariable

Low-temperature solid-state reactions strike the best balance between energy efficiency and product quality, making them ideal for research-scale synthesis. High-temperature methods, while robust, suffer from scalability issues due to energy costs and sodium loss.

Applications and Synthesis-Property Relationships

The CO₂ sorption capacity of Na₂TiO₃, as reported by Fernández et al., directly correlates with its synthesis route. Materials produced via low-temperature solid-state methods exhibit higher surface areas (15–20 m²/g) and enhanced sorption kinetics compared to high-temperature analogs . Similarly, electrochemical synthesis could enable nanostructured Na₂TiO₃ films for battery electrodes, leveraging their ionic conductivity.

Q & A

Q. How is the crystal structure of Na₂TiO₃ characterized, and what techniques validate its tunnel framework?

  • Methodology : X-ray diffraction (XRD) and electron microscopy (SEM/TEM) are critical. The structure comprises TiO₆ octahedra forming a 3D network with sodium ions in interstitial tunnels. Rietveld refinement of XRD data confirms the orthorhombic phase (space group Cmcm), while EDS mapping verifies uniform Na/Ti/O distribution .

Q. What physicochemical properties make Na₂TiO₃ suitable for ion-exchange or catalytic applications?

  • Methodology : Key properties include high thermal stability (melting point ~1030°C), chemical resistance, and ion mobility within its tunnel structure . Conductivity studies (e.g., impedance spectroscopy) and BET surface area analysis are used to assess ion-exchange capacity and active sites for catalysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in photocatalytic efficiency data for Na₂TiO₃ composites?

  • Methodology : Inconsistent results often stem from variable light exposure and surface defects. Controlled experiments under standardized light sources (e.g., AM 1.5G solar simulator) and oxygen-deficient synthesis (e.g., annealing in H₂/N₂) can modulate bandgap and reactive oxygen species (ROS) generation . Meta-analyses of existing datasets are recommended to identify protocol biases .

Q. What experimental parameters critically influence oxygen deficiency in Na₂TiO₃ during synthesis?

  • Methodology : Oxygen vacancies are introduced via reducing atmospheres (e.g., H₂ annealing) or doping. In situ XPS and UV-Vis-NIR spectroscopy (e.g., absorption edge shifts from 321 nm to 334 nm) quantify vacancy concentration . Thermodynamic modeling of reaction free energy (ΔG) under varying temperatures (650–1550°C) predicts stability of defect-rich phases .

Q. How should cytotoxicity assays for Na₂TiO₃ nanoparticles be designed to account for light-sensitive reactivity?

  • Methodology : Avoid optical detection methods (e.g., MTT assay) under UV/visible light, as Na₂TiO₃’s photoactivity may artificially alter cell viability metrics. Instead, use dark-phase assays or inert coatings (e.g., SiO₂ shells) to isolate biological effects. Cross-validate with flow cytometry and ROS-specific probes .

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